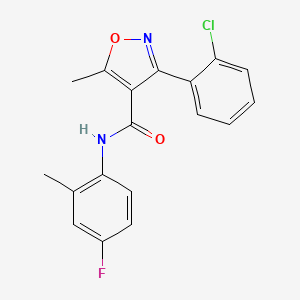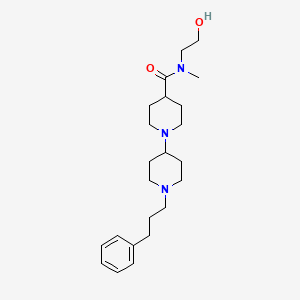![molecular formula C16H12ClN3O6S B4983334 2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B4983334.png)
2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C17H14ClN3O6S. This compound is characterized by the presence of a chloro group, a methoxy group, a nitro group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of an amide bond between the benzoic acid and the substituted benzoyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol for methoxylation, chlorine gas or chlorinating agents for chlorination, and thioxomethylating agents for thioxomethylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Applications De Recherche Scientifique
2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 4-Methoxy-3-nitrobenzoic acid
- 5-Chloro-2-methoxybenzoic acid
Uniqueness
2-Chloro-5-[[[(4-methoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the combination of functional groups it possesses This combination imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds
Propriétés
IUPAC Name |
2-chloro-5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6S/c1-26-13-5-2-8(6-12(13)20(24)25)14(21)19-16(27)18-9-3-4-11(17)10(7-9)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYIYFLMSZHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
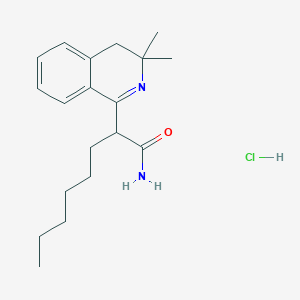
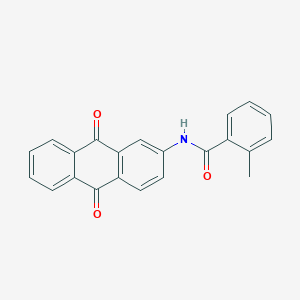
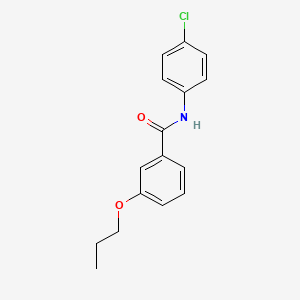
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
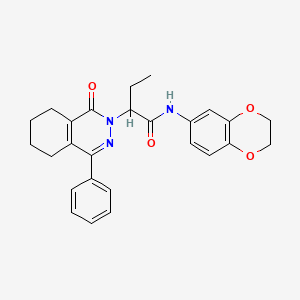
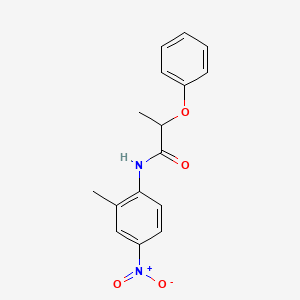
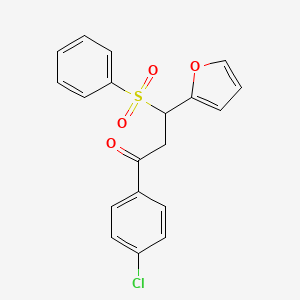
![(4Z)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4983320.png)
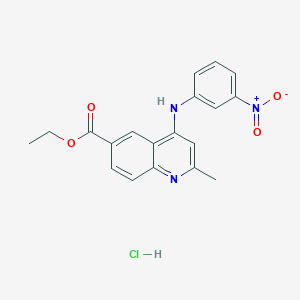
![2-[(2-fluorophenoxy)methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4983327.png)
![5-Acetyl-6-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B4983341.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)
